molecular formula C7H7ClN2 B12645927 Methylbenzenediazonium chloride CAS No. 2028-34-4

Methylbenzenediazonium chloride

Cat. No.: B12645927
CAS No.: 2028-34-4
M. Wt: 154.60 g/mol
InChI Key: DYZUKPGAHDACCP-UHFFFAOYSA-M
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Description

Methylbenzenediazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. This compound is particularly notable for its reactivity and its use in various organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylbenzenediazonium chloride is typically synthesized through the diazotization of methylbenzenamine (also known as toluidine). The process involves the reaction of methylbenzenamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

Reaction: [ \text{C₆H₅CH₃NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₆H₅CH₃N₂Cl} + 2\text{H₂O} ]

Industrial Production Methods

In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reaction is carefully controlled to maintain the low temperature required for the stability of the diazonium salt. The use of automated systems ensures precise addition of reagents and efficient temperature control.

Chemical Reactions Analysis

Types of Reactions

Methylbenzenediazonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: The diazonium group can couple with activated aromatic compounds to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and copper(I) bromide (CuBr). These reactions are typically carried out at low temperatures.

    Coupling Reactions: Phenols and aromatic amines are common coupling partners. These reactions are usually performed in alkaline conditions.

    Reduction Reactions: Reducing agents such as hypophosphorous acid (H₃PO₂) are used.

Major Products Formed

    Substitution Reactions: Products include iodobenzene, chlorobenzene, and bromobenzene.

    Coupling Reactions: Products include azo compounds, which are often brightly colored and used as dyes.

    Reduction Reactions: The major product is methylbenzenamine.

Scientific Research Applications

Methylbenzenediazonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of various aromatic compounds through substitution and coupling reactions.

    Biology: It is used as a reagent in the modification of biomolecules.

    Medicine: It is used in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The reactivity of methylbenzenediazonium chloride is primarily due to the presence of the diazonium group. This group is highly electrophilic and can readily participate in substitution and coupling reactions. The mechanism typically involves the formation of a highly reactive aryl cation intermediate, which then reacts with nucleophiles or coupling partners.

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium chloride
  • Chlorobenzenediazonium chloride
  • Nitrobenzenediazonium chloride

Uniqueness

Methylbenzenediazonium chloride is unique due to the presence of the methyl group on the benzene ring. This methyl group can influence the reactivity and stability of the diazonium salt, making it distinct from other diazonium compounds.

Properties

CAS No.

2028-34-4

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

2-methylbenzenediazonium;chloride

InChI

InChI=1S/C7H7N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

DYZUKPGAHDACCP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1[N+]#N.[Cl-]

Origin of Product

United States

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